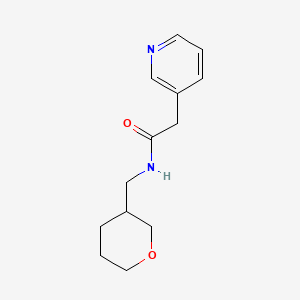
N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide: is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of an oxane ring attached to a pyridine ring via an acetamide linkage, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or epoxides under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an intermediate containing a leaving group.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully chosen to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted pyridine or oxane derivatives.
Scientific Research Applications
N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(oxan-3-ylmethyl)-2-pyridin-2-ylacetamide
- N-(oxan-3-ylmethyl)-2-pyridin-4-ylacetamide
- N-(oxan-3-ylmethyl)-3-pyridin-3-ylacetamide
Uniqueness
N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, selectivity, and potency in various applications.
Properties
IUPAC Name |
N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(7-11-3-1-5-14-8-11)15-9-12-4-2-6-17-10-12/h1,3,5,8,12H,2,4,6-7,9-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYDTXKDXNZROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNC(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B6965079.png)
![1-(4-Acetylpiperazin-1-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-1-one](/img/structure/B6965087.png)
![N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B6965088.png)
![2,2-dimethyl-N-[2-(3-propoxyphenyl)ethyl]morpholine-4-sulfonamide](/img/structure/B6965098.png)
![[4-(4-chloro-3-fluorophenyl)-2-methylpiperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B6965103.png)
![[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B6965104.png)
![Pyrazolo[1,5-a]pyridin-3-yl-(2-pyridin-4-ylazepan-1-yl)methanone](/img/structure/B6965117.png)
![1-[4-(4-Methylpiperazin-1-yl)sulfonylpiperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6965121.png)
![(2S)-1-methoxy-3-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6965133.png)
![[1-[6-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B6965141.png)
![(2-Methoxy-6-methylpyridin-3-yl)-[4-(3-methoxyphenyl)piperidin-1-yl]methanone](/img/structure/B6965146.png)
![[1-(2-Methoxy-6-methylpyridine-3-carbonyl)piperidin-2-yl]-morpholin-4-ylmethanone](/img/structure/B6965157.png)
![N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-1-methylpyrrole-3-carboxamide](/img/structure/B6965170.png)
![1-[1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B6965174.png)
